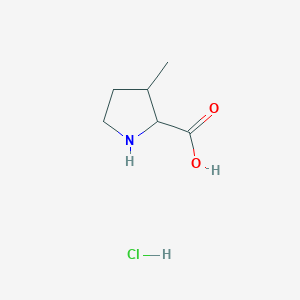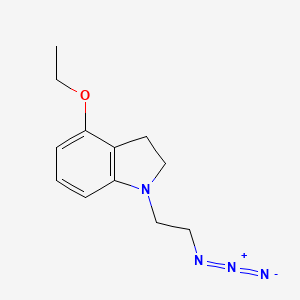
1-(2-Azidoethyl)-4-ethoxyindoline
Vue d'ensemble
Description
1-(2-Azidoethyl)-4-ethoxyindoline is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs. In
Applications De Recherche Scientifique
Synthesis and Characterization
1-(2-Azidoethyl)-4-ethoxyindoline and related compounds have been extensively studied for their synthesis, structural specificity, and chemical properties. For instance, the synthesis and characterization of similar compounds, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate, were detailed, demonstrating their potential applications in nonlinear optical properties and optical limiting applications (Ruanwas et al., 2010). Additionally, the formation of triazolines from reactions of 2-ethoxyethyl azide with monosubstituted ethylenes was studied, indicating the structural specificity and stability of these compounds (Lanovaya et al., 1987).
Applications in Materials Science
Compounds similar to this compound have been used in materials science, particularly in the development of new materials with unique properties. For instance, the study of profluorescent nitroxides, which are related in structure, highlighted their potential as sensors and stabilizers of radical-mediated oxidative damage, indicating their utility in monitoring polymer stability and degradation (Blinco et al., 2008).
Application in Organic Synthesis and Catalysis
The compound has shown relevance in organic synthesis and catalysis. For example, a study on electrochemically catalyzed amino-oxygenation of styrenes for the synthesis of 3-methoxyindolines and 3-ethoxyindoline indicates its potential use in environmentally benign synthesis protocols (Liang et al., 2016).
Pharmaceutical and Biological Research
Although specific studies directly relating to this compound were not found, compounds with similar structures have been studied for their biological activities. For example, isatidifoliumindolinones isolated from Isatis indigotica leaves showed activity against LPS-induced NO production in cells, indicating potential biomedical applications (Li et al., 2016).
Mécanisme D'action
Mode of action
The azide group can participate in click chemistry reactions, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to create 1,2,3-triazole rings, which are found in many biologically active compounds .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways it might affect. Compounds with azide groups have been used in a variety of biological contexts, including the modification of biomolecules and the study of biological processes .
Result of action
The results of the compound’s action would depend on its specific targets and the biochemical pathways it affects. As mentioned earlier, azide-containing compounds can have a wide range of biological activities .
Action environment
The activity of a compound can be influenced by various environmental factors, such as pH and temperature . For example, the reactivity of the azide group can be affected by the pH of the environment .
Analyse Biochimique
Biochemical Properties
1-(2-Azidoethyl)-4-ethoxyindoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 involves the binding of the azido group to the active site of the enzyme, leading to the inhibition of its catalytic activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, this compound can modulate gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been found to enhance glycolytic activity, resulting in increased ATP production and cellular energy levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of this compound is known to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . The changes in gene expression induced by this compound are mediated through its interaction with transcription factors and chromatin remodeling complexes, which regulate the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties . In terms of long-term effects, studies have shown that continuous exposure to this compound can lead to sustained activation of cellular signaling pathways and alterations in gene expression, which may have implications for cellular function and health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can enhance cellular function by modulating signaling pathways and gene expression . At higher doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, which may lead to tissue damage and organ dysfunction . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. This compound is metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the azido group to form reactive intermediates that can undergo further metabolic transformations . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects on metabolic pathways can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytoskeletal proteins, which influence its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to extracellular matrix components and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-ethoxy-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-5-3-4-11-10(12)6-8-16(11)9-7-14-15-13/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWXHBUSDVRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)
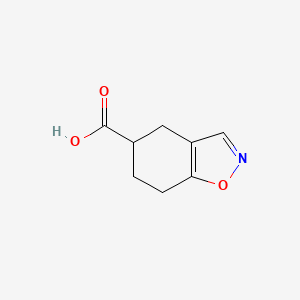
![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)

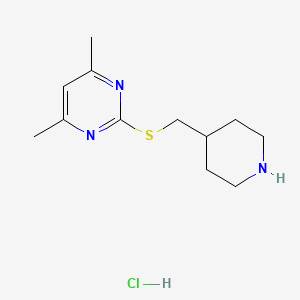

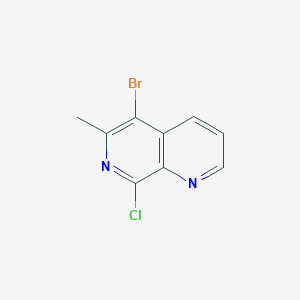
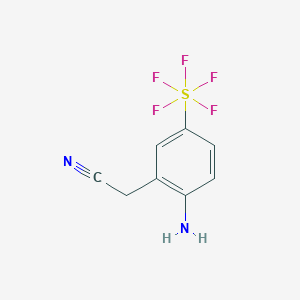
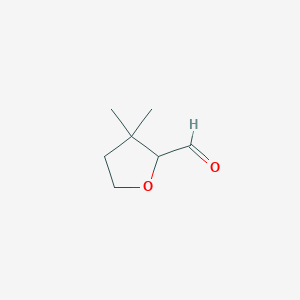

![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
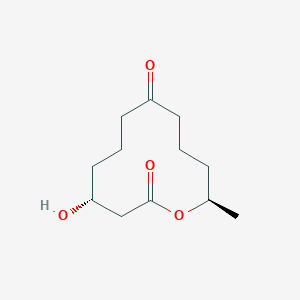
![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
